molecular formula C10H9ClN2O B11893488 7-Chloro-4-ethoxyquinazoline CAS No. 6344-47-4

7-Chloro-4-ethoxyquinazoline

Cat. No.: B11893488
CAS No.: 6344-47-4
M. Wt: 208.64 g/mol
InChI Key: CYPPDGRCEWEQMR-UHFFFAOYSA-N
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Description

7-Chloro-4-ethoxyquinazoline is a heterocyclic aromatic organic compound. It is part of the quinazoline family, which is known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-ethoxyquinazoline typically involves the reaction of 4-chloroquinazoline with ethyl alcohol under specific conditions. The process may include:

    Nitration: Starting with 4-chloroquinazoline, nitration is performed to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Ethoxylation: The amino group is reacted with ethyl alcohol to form the ethoxy derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-ethoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted quinazolines.

    Oxidation Products: Quinazoline oxides.

    Reduction Products: Reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its antimicrobial properties against various pathogens.

    Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-4-ethoxyquinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to:

    Anticancer Activity: Inhibition of cell proliferation pathways.

    Antimicrobial Activity: Disruption of microbial cell wall synthesis or function.

    Anti-inflammatory Activity: Modulation of inflammatory pathways.

Comparison with Similar Compounds

    7-Chloro-4-aminoquinoline: Known for its antimalarial properties.

    7-Chloro-4-phenoxyquinoline: Studied for its anticancer activity.

    7-Chloro-4-methoxyquinoline: Investigated for its antimicrobial properties.

Uniqueness: 7-Chloro-4-ethoxyquinazoline stands out due to its specific ethoxy group, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

6344-47-4

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

7-chloro-4-ethoxyquinazoline

InChI

InChI=1S/C10H9ClN2O/c1-2-14-10-8-4-3-7(11)5-9(8)12-6-13-10/h3-6H,2H2,1H3

InChI Key

CYPPDGRCEWEQMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC2=C1C=CC(=C2)Cl

Origin of Product

United States

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